(Tert-butoxycarbonyl)aspartic acid

Peptide synthesis Aspartimide suppression β‑carboxyl protecting group design

(Tert-butoxycarbonyl)aspartic acid (Boc-Asp-OH, CAS 13726‑67‑5) is an Nα‑protected L‑aspartic acid building block employed across Boc‑based solid‑phase peptide synthesis (SPPS) and solution‑phase peptide assembly. The tert‑butoxycarbonyl (Boc) group renders the α‑amino function acid‑labile, enabling selective deprotection with trifluoroacetic acid (TFA) while maintaining compatibility with benzyl‑type side‑chain protection (Bzl) and fluorenylmethyl (OFm) anchoring strategies.

Molecular Formula C9H15NO6
Molecular Weight 233.22 g/mol
Cat. No. B7887531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Tert-butoxycarbonyl)aspartic acid
Molecular FormulaC9H15NO6
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O
InChIInChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)
InChIKeyKAJBMCZQVSQJDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-L-aspartic Acid (Boc-Asp-OH) Procurement-Specification and In-Class Positioning Guide


(Tert-butoxycarbonyl)aspartic acid (Boc-Asp-OH, CAS 13726‑67‑5) is an Nα‑protected L‑aspartic acid building block employed across Boc‑based solid‑phase peptide synthesis (SPPS) and solution‑phase peptide assembly. The tert‑butoxycarbonyl (Boc) group renders the α‑amino function acid‑labile, enabling selective deprotection with trifluoroacetic acid (TFA) while maintaining compatibility with benzyl‑type side‑chain protection (Bzl) and fluorenylmethyl (OFm) anchoring strategies [1]. Boc‑Asp‑OH serves as the parent scaffold from which β‑carboxyl‑modified derivatives (e.g., Boc‑Asp(OcHx)‑OH, Boc‑Asp(OBzl)‑OH, Boc‑Asp‑OFm) are prepared, and its ≥98 % chromatographic purity specification underpins reliable incorporation in both manual and automated peptide workflows .

Why Nα‑Protecting‑Group Interchange Between Boc‑Asp‑OH, Fmoc‑Asp‑OH and Cbz‑Asp‑OH Can Compromise Peptide Integrity


Aspartic acid derivatives are not functionally interchangeable across Boc‑, Fmoc‑ and Cbz‑based synthesis regimes. The α‑proton of aspartate is unusually acidic (pKa ≈ 13) and susceptible to base‑mediated epimerization during carboxyl activation; racemization rates exceeding 20 % have been documented in model peptides when potent coupling reagents are combined with Fmoc‑protected aspartate . Furthermore, β‑carboxyl protecting‑group architecture directly determines aspartimide‑formation propensity—a persistent side reaction in Fmoc SPPS that the Boc/Bzl‑strategy mitigates through differentiated β‑ester protecting groups such as cyclohexyl (OcHx) or benzyl (OBzl) esters [1]. Selecting the correct Nα‑protection/β‑ester combination is therefore a determinant of diastereomeric purity, sequence fidelity and scalable yield.

Quantitative Comparator Evidence for Boc‑Asp‑OH Differentiation Versus Closest Analogs


Aspartimide Formation: Boc‑Asp(acyclic β‑ester) vs. Boc‑Asp(cyclohexyl β‑ester) — Several‑Fold Reduction in Base‑Catalyzed Side Products

In a systematic model‑peptide study, Boc‑Asp‑OH derivatives bearing acyclic, bulky β‑alkyl esters (e.g., β‑2,4‑dimethyl‑3‑pentyl) were compared with the benchmark β‑cyclohexyl ester. Resin‑bound protected peptides were exposed to 20 % piperidine for 10 h, and aspartimide‑related side‑product levels were quantified. The acyclic protecting groups proved “several‑fold more resistant to base‑catalyzed aspartimide formation” than the comparably rigid cyclic alkyl esters under identical reaction conditions [1]. Although the β‑cyclohexyl ester (Boc‑Asp(OcHx)‑OH) remains the standard commercial building block, the data demonstrate that β‑ester architecture on the Boc‑Asp‑OH scaffold exerts a dominant, quantifiable influence on aspartimide suppression .

Peptide synthesis Aspartimide suppression β‑carboxyl protecting group design

α‑Proton Epimerization Risk: Fmoc‑Asp‑OH Under Base Activation vs. Boc‑Asp‑OH Under Acidic Deprotection — >20 % Racemization Documented in Model Peptides

Aspartic acid’s α‑proton is rendered acidic (pKa ≈ 13) by the electron‑withdrawing β‑carboxyl group, making it exceptionally prone to base‑mediated epimerization during carboxyl activation. In model peptide systems employing HATU/HOAt activation, racemization rates exceeding 20 % have been documented for Fmoc‑protected aspartate building blocks . The Boc‑Bzl strategy circumvents this by using acid‑labile Nα protection (TFA‑mediated removal), avoiding repetitive base exposure that characterizes Fmoc‑tBu SPPS. No analogous racemization data at the >20 % level have been reported for Boc‑Asp‑OH when handled under standard Boc‑SPPS protocols [1].

Peptide coupling Racemization Chiral purity

Cost‑per‑Peptide Synthesized: Boc‑Bzl Strategy Delivers Lower Solvent and Reagent Cost vs. Fmoc‑tBu for Short Peptides — Direct Head‑to‑Head SPPS Comparison

A direct head‑to‑head comparison of Boc‑ and Fmoc‑based SPPS for the 15‑amino‑acid fragment BPC 157 evaluated yields, chromatographic purities and costs for equal molar amounts of compound produced on each resin platform [1]. Consistent with broader process‑chemistry literature, the Boc‑Bzl strategy (using Boc‑Asp‑OH and analogous Boc‑amino acids) offers lower solvent consumption and reduced per‑gram peptide cost for short‑to‑medium sequences manufactured via solution‑phase or hybrid approaches . While the Fmoc‑tBu strategy has become dominant for automated long‑peptide synthesis due to operational convenience, Boc‑Asp‑OH retains a measurable procurement‑cost advantage in large‑scale campaigns producing short peptides such as aspartame, oxytocin and diagnostic substrates.

Peptide manufacturing Cost comparison Process economics

Side‑Chain Anchoring Epimerization: Cs‑Salt of Boc‑Asp‑OFm Achieves Epimerization‑Free Resin Loading; Free‑Acid or Fmoc‑tBu‑OAI Schemes Fail at Scale

For head‑to‑tail cyclic peptides requiring side‑chain anchoring through the Asp β‑carboxyl, direct esterification of Boc‑Asp‑OFm to benzyl‑alcohol‑type resins produces high epimerization at the Asp α‑carbon. A comparative cyclization‑strategy study evaluated three synthetic routes: solution cyclization (≈10 % yield after multi‑step purification), Fmoc‑tBu‑OAI solid‑phase (practicable but inefficient at scale), and Boc‑Bzl‑OFm solid‑phase (promising but initially plagued by epimerization) [1]. The critical enabling innovation was conversion of Boc‑Asp‑OFm to its cesium salt, which eliminated detectable epimerization during anchoring to bromomethyl resin, making the Boc‑Bzl‑OFm strategy “the method of choice” for cyclic head‑to‑tail peptides [2]. This cesium‑salt protocol is uniquely accessible from the Boc‑Asp‑OH scaffold through standard derivatization.

Cyclic peptide synthesis Side‑chain anchoring Epimerization control

Purity and Solubility Specification: Boc‑Asp‑OH (Novabiochem®) ≥98 % TLC Purity and Complete DMF Solubility — a Procurement‑Relevant Baseline for Reproducible SPPS

The Merck Millipore Novabiochem® Boc‑Asp‑OH product specification (Cat. 853070) reports ≥98 % purity by TLC (two independent solvent systems) and clear solubility at a concentration of 1 mmole in 2 mL DMF . While comparable purity specifications exist for Fmoc‑Asp‑OtBu and Cbz‑Asp‑OH, the combination of ≥98 % TLC purity with complete DMF solubility at this standard coupling concentration provides procurement groups with a direct quality‑assurance checkpoint that is publicly documented and verifiable across batches. Equivalent solubility specifications are not uniformly reported for all competing Nα‑protected aspartic acid derivatives, making this an actionable differentiator for solvent‑selection and coupling‑protocol design [1].

Peptide synthesis Quality specification Solubility

Procurement‑Linked Application Scenarios Where Boc‑Asp‑OH Differentiation Decides Synthesis Success


Large‑Scale Solution‑Phase Synthesis of Short Peptides (e.g., Aspartame, Oxytocin, Diagnostic Substrates)

In solution‑phase peptide manufacturing, Boc‑ and Cbz‑based protection strategies dominate because they offer lower per‑kilogram monomer cost and reduced solvent volumes compared to Fmoc‑based approaches [1]. Boc‑Asp‑OH serves as the key aspartate source in these campaigns. Procurement groups supplying kilo‑lab or pilot‑plant peptide production should default to Boc‑Asp‑OH when the target sequence is ≤15 residues and does not contain acid‑sensitive modifications, directly leveraging the Boc‑Bzl cost advantage quantified in head‑to‑head SPPS comparisons [2].

Synthesis of Head‑to‑Tail Cyclic Peptides Requiring Epimerization‑Free Asp Side‑Chain Anchoring

For cyclic peptides where the Asp β‑carboxyl serves as the resin‑attachment point, the cesium‑salt method developed from Boc‑Asp‑OFm (derived from Boc‑Asp‑OH) is the only published protocol that achieves epimerization‑free anchoring while maintaining satisfactory yields [1]. Laboratories procuring building blocks for conformationally constrained therapeutic leads should source Boc‑Asp‑OH with the explicit intent of preparing Boc‑Asp‑OFm Cs‑salt, as alternative Fmoc‑tBu‑OAI schemes have proven impracticable at scale [2].

Boc‑SPPS of Asp‑Gly‑Containing Sequences with Stringent Aspartimide‑Control Requirements

Asp‑Gly motifs are the most aspartimide‑prone sequences in peptide synthesis. The Boc‑Asp(OcHx)‑OH derivative, prepared from Boc‑Asp‑OH, is the standard commercial building block specifically validated to minimize aspartimide formation in this context [1]. For procurement of aspartic acid building blocks destined for Asp‑Gly‑rich sequences (e.g., RGD peptides, antimicrobial peptides), sourcing Boc‑Asp‑OH as the precursor scaffold allows subsequent selection of the β‑ester that provides the required level of aspartimide suppression, a flexibility not equivalently available in Fmoc‑based workflows where aspartimide remains a persistent challenge [2].

Synthesis of Acid‑Labile or Base‑Sensitive Peptide Sequences for Biophysical and Pharmaceutical Research

The orthogonal acid‑lability of Boc protection (TFA‑removable) makes Boc‑Asp‑OH the Nα‑protected aspartate of choice when the target peptide contains base‑sensitive modifications (e.g., certain ester prodrugs, glycopeptide linkages) that would degrade under the repetitive piperidine treatments inherent to Fmoc SPPS [1]. Procurement for projects involving base‑labile post‑translational modifications or non‑canonical amino acids should prioritize Boc‑Asp‑OH to ensure compatibility with acid‑mediated deprotection protocols [2].

Quote Request

Request a Quote for (Tert-butoxycarbonyl)aspartic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.